REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[CH2:15][CH2:14][CH:13]([N:16]([CH3:18])[CH3:17])[CH2:12]1>C(O)(=O)C.[Zn]>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([N:11]2[CH2:15][CH2:14][CH:13]([N:16]([CH3:17])[CH3:18])[CH2:12]2)=[C:2]([Cl:1])[CH:7]=1
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)[N+](=O)[O-])N1CC(CC1)N(C)C
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
the mixture was stirred at room temperature for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
After the addition
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Type
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FILTRATION
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Details
|
insolubles were filtered off with suction
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between sodium hydroxide solution and ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product with the molecular weight of 239.75 (C12H18ClN3) was obtained in this way
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=C(C=C1)N1CC(CC1)N(C)C)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |